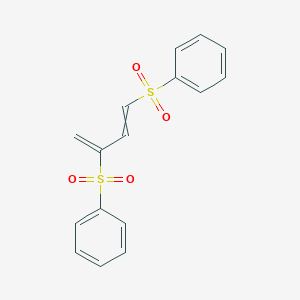
1,1'-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene is an organic compound characterized by the presence of a buta-1,3-diene backbone with two sulfonyl groups attached to benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene can be synthesized through a multi-step process involving the reaction of buta-1,3-diene with sulfonyl chloride derivatives in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Buta-1,3-diene-1,3-diyldisulfonyl)dibenzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with nucleophilic sites, leading to inhibition or activation of specific biochemical pathways. The buta-1,3-diene backbone provides structural rigidity, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: A simpler diene with industrial significance.
Diacetylene: Contains two triple bonds and is used in specialized chemical reactions.
Diphenylbutadiyne: Similar structure but lacks sulfonyl groups.
Eigenschaften
CAS-Nummer |
122521-52-2 |
|---|---|
Molekularformel |
C16H14O4S2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)buta-1,3-dienylsulfonylbenzene |
InChI |
InChI=1S/C16H14O4S2/c1-14(22(19,20)16-10-6-3-7-11-16)12-13-21(17,18)15-8-4-2-5-9-15/h2-13H,1H2 |
InChI-Schlüssel |
UQOZZLXJCJIYQL-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C=CS(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


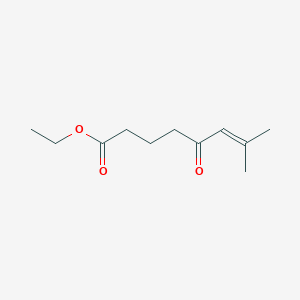
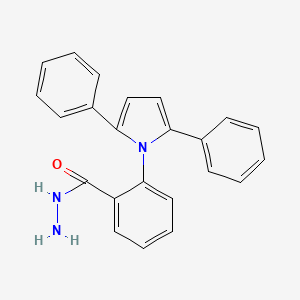
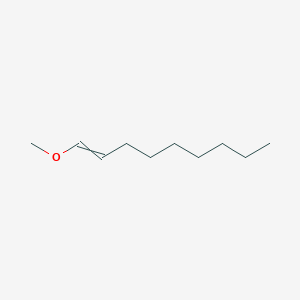
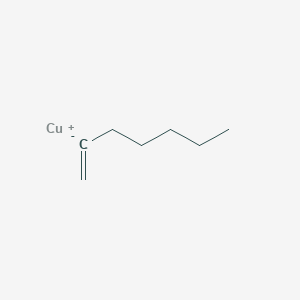
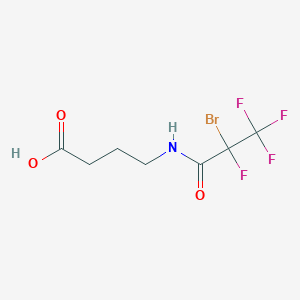
![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)
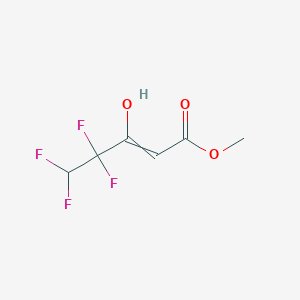
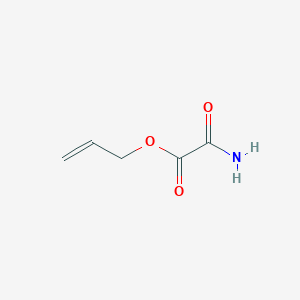
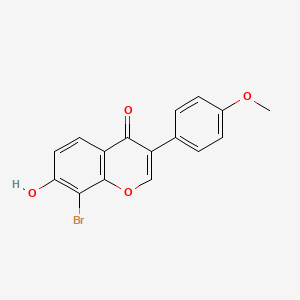
![2-{4-[(2-Cyanoethyl)(methyl)amino]phenyl}ethane-1,1,2-tricarbonitrile](/img/structure/B14303008.png)
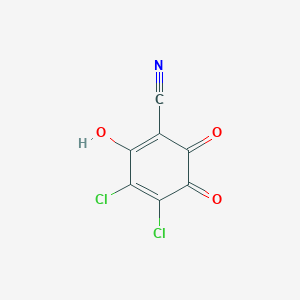
![2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate](/img/structure/B14303012.png)
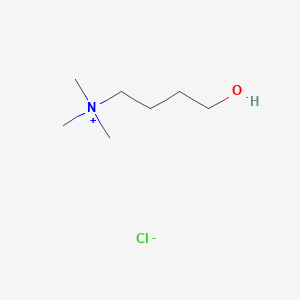
![1,4,7,10,13-Pentaazabicyclo[11.2.2]heptadecane](/img/structure/B14303035.png)
